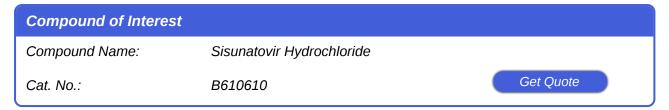


A Technical Guide to the Chemical Properties of Sisunatovir Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisunatovir hydrochloride (also known as RV521 or PF-07923568) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. [1][2][3] It has demonstrated significant antiviral activity against both RSV A and B strains in preclinical and clinical studies.[2][4] This document provides a comprehensive overview of the chemical properties of **sisunatovir hydrochloride**, its mechanism of action, biological activity, and the experimental methodologies used for its characterization, tailored for a scientific audience.

Chemical and Physical Properties

Sisunatovir hydrochloride is a solid, off-white to light yellow powder.[1] While detailed physicochemical data such as a precise melting point and pKa are not widely published, its fundamental properties have been characterized.

Chemical Identifiers



Property	Value	Reference
IUPAC Name	1'-((5-(Aminomethyl)-1-(4,4,4-trifluorobutyl)-1H-benzo[d]imidazol-2-yl)methyl)-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride	[5]
Synonyms	RV521 hydrochloride, PF- 07923568	[2]
CAS Number	1903763-83-6	[2][4]
Molecular Formula	C23H22F4N4O·HCI	[2]
Molecular Weight	482.90 g/mol	[2]

Solubility Profile

The solubility of **sisunatovir hydrochloride** is a critical factor for its formulation and delivery. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).

Solvent	Solubility	Comments	Reference
DMSO	≥ 24 mg/mL (49.69 mM)	Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic treatment may be needed.	[2]
Water	Insoluble	[2]	_
Ethanol	Insoluble	[2]	



In vivo formulations for preclinical studies have been developed to enhance solubility and bioavailability.[1]

Storage and Stability

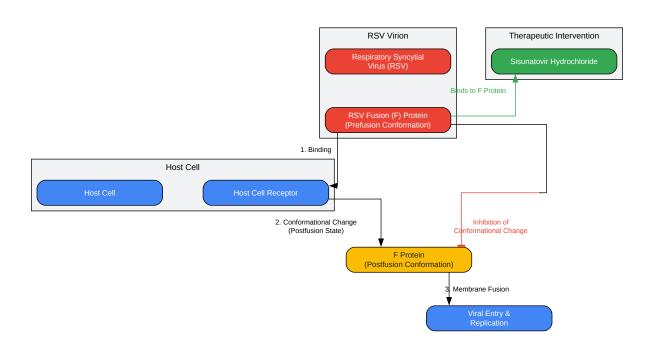
Proper storage is essential to maintain the integrity of **sisunatovir hydrochloride**. The compound is stable under recommended conditions, but incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	3 years	[2]
In Solvent	-80°C	1 year	[2]

Mechanism of Action: RSV Fusion Inhibition

Sisunatovir is a direct-acting antiviral that targets the RSV F protein, a type I fusion glycoprotein on the viral surface essential for viral entry into host cells.[3][6] The F protein mediates the fusion of the viral envelope with the host cell membrane. Sisunatovir binds to a specific site on the F protein, preventing the critical conformational changes required for this fusion process.[7] This action effectively blocks the virus from entering the host cell, thus inhibiting the initial stage of infection and subsequent viral replication.[3][7]





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Caption: Mechanism of action of sisunatovir hydrochloride.

Biological Activity and In Vitro Efficacy

Sisunatovir exhibits potent antiviral activity against a wide range of clinical isolates of both RSV subtypes A and B. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral activity in vitro.



RSV Subtype	Mean IC50 (nM)	Reference
RSV A	1.4	[2][4]
RSV B	1.0	[2][4]
Panel of A & B Strains	1.2	[5]

Experimental Protocols

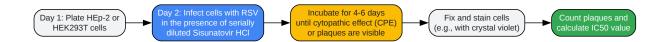
Detailed, step-by-step experimental protocols for **sisunatovir hydrochloride** are proprietary. However, based on published literature, this section outlines the general methodologies employed to characterize its antiviral properties.

RSV Fusion Inhibition Assay (General Methodology)

This assay is crucial for determining the IC50 of fusion inhibitors like sisunatovir.

- Cell Culture: Human embryonic kidney 293T cells (HEK293T) or human epithelial type 2 (HEp-2) cells are commonly used.
- Transfection: One population of cells is co-transfected with plasmids expressing the RSV F
 protein and a luciferase reporter gene under the control of a T7 promoter. A second
 population of cells is transfected with a plasmid expressing T7 RNA polymerase.
- Compound Application: The transfected cells are plated and incubated with serial dilutions of sisunatovir hydrochloride.
- Co-culture: The two cell populations are then co-cultured, allowing for cell-to-cell fusion if the F protein is active.
- Quantification: If fusion occurs, the T7 polymerase from one cell population enters the Fexpressing cells, driving the expression of luciferase. The luminescence is then measured
 using a luminometer. The reduction in luminescence in the presence of the compound
 corresponds to its fusion-inhibiting activity.





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Caption: General experimental workflow for a plaque reduction assay.

In Vivo Efficacy in a Murine Model (General Methodology)

The Balb/C mouse model is a standard for evaluating the in vivo efficacy of RSV inhibitors.[5]

- Animal Model: Balb/C mice are used due to their susceptibility to RSV infection.
- Infection: Mice are intranasally inoculated with a defined titer of an RSV A or B strain.
- Treatment: **Sisunatovir hydrochloride**, formulated for oral administration, is given to the mice, typically starting on the day of infection or shortly after.[1] Dosing regimens can vary (e.g., 1, 10, 50 mg/kg).[1]
- Endpoint Analysis: After a set period (e.g., 4-5 days), mice are euthanized, and their lungs are harvested.
- Quantification: Viral titers in the lung tissue are quantified using methods such as plaque assays or quantitative reverse transcription PCR (qRT-PCR) to determine the reduction in viral load compared to a placebo-treated group.

Pharmacokinetics and Clinical Development

Preclinical studies in various species have shown that sisunatovir has an oral bioavailability ranging from 42% to over 100%, with efficient penetration into lung tissue, the primary site of RSV infection.[5][8]

Sisunatovir has progressed through multiple phases of clinical trials to evaluate its safety, tolerability, and efficacy in different patient populations, including infants and the elderly.[6][9] While some later-stage trials were terminated for strategic reasons not related to safety, the



compound demonstrated a potent antiviral effect in a human challenge study, significantly reducing viral load and symptoms compared to placebo.[5][10]

Conclusion

Sisunatovir hydrochloride is a well-characterized antiviral compound with potent and specific activity against RSV. Its mechanism as a fusion inhibitor is well-understood, and its chemical properties, particularly its potential for oral administration, make it a significant candidate in the ongoing search for effective RSV therapeutics. The data and methodologies summarized in this guide provide a solid foundation for researchers and drug development professionals working in the field of antiviral discovery.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sisunatovir hydrochloride by Pfizer for Respiratory Syncytial Virus (RSV) Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 7. What is Sisunatovir used for? [synapse.patsnap.com]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
- 10. Pipeline Moves: Advancement prospects fall for Pfizer's RSV therapy after trial termination Clinical Trials Arena [clinicaltrialsarena.com]



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